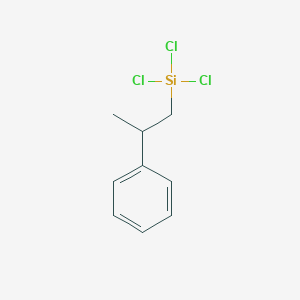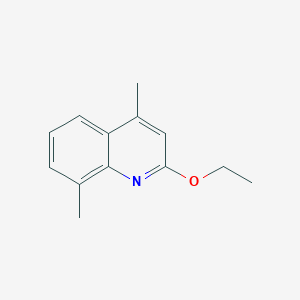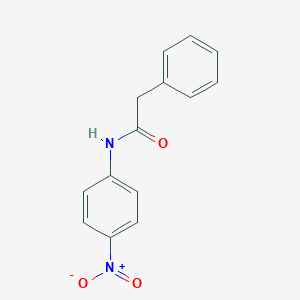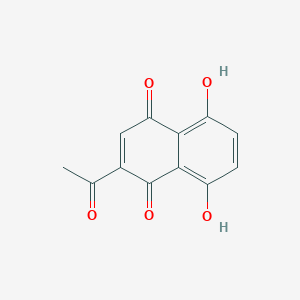
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and nut husks of the black walnut tree. This compound has been extensively studied for its potent biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.
科学的研究の応用
Juglone has been extensively studied for its biological activities in various scientific research fields. In the field of medicine, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have potent antitumor activity against various types of cancer cells, including breast, lung, prostate, and liver cancer cells. Juglone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have antioxidant properties, which could help protect against oxidative stress-related diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is believed to work by inducing oxidative stress and DNA damage in cancer cells, leading to cell death. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been found to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
生化学的および生理学的効果
Juglone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes and growth factors. Juglone has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
実験室実験の利点と制限
Juglone has several advantages for lab experiments, including its potent biological activities, low toxicity, and easy availability. However, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has some limitations, including its instability in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione. One area of research is the development of new 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, which could lead to the development of new cancer therapies. Finally, the potential use of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione as a natural pesticide or herbicide could also be explored.
合成法
Juglone can be synthesized from the naphthoquinone derivative plumbagin, which is extracted from the roots of Plumbago zeylanica. The plumbagin is first oxidized with potassium permanganate to form 5-hydroxy-2-methyl-1,4-naphthoquinone, which is then acetylated with acetic anhydride to produce 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione.
特性
CAS番号 |
14090-47-2 |
|---|---|
製品名 |
2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione |
分子式 |
C12H8O5 |
分子量 |
232.19 g/mol |
IUPAC名 |
6-acetyl-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-4-9(16)10-7(14)2-3-8(15)11(10)12(6)17/h2-4,16-17H,1H3 |
InChIキー |
UQMNZXPWZLRICY-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES |
CC(=O)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
正規SMILES |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



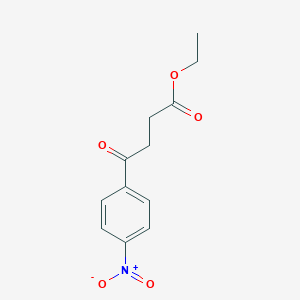
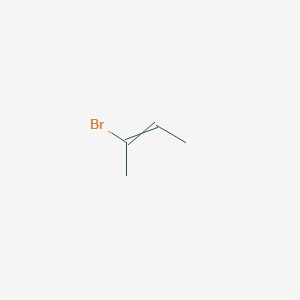
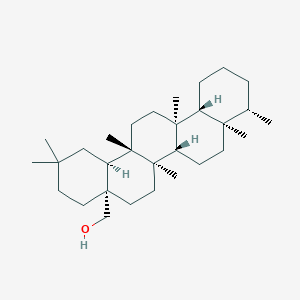
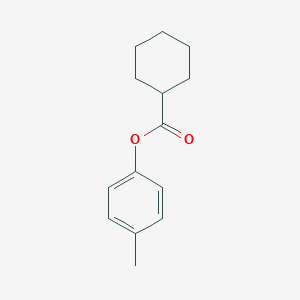
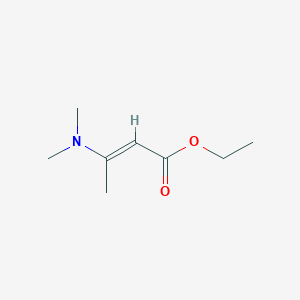
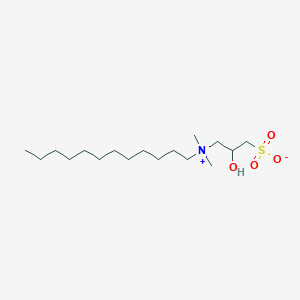
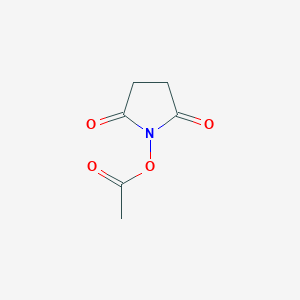
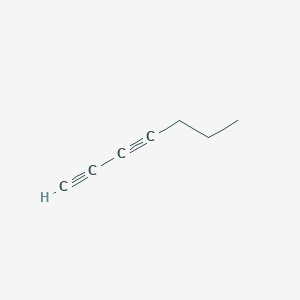
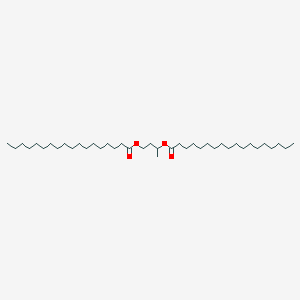
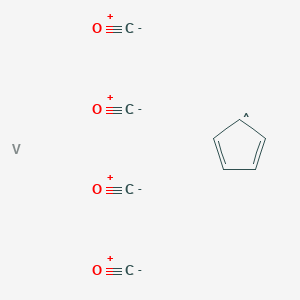
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
